2-(Chloromethoxy)-1,3-difluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
2-(chloromethoxy)-1,3-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2 |
InChI Key |
VYEDVPTUBODBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCl)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Chloromethoxy 1,3 Difluorobenzene
Established Synthetic Routes and Precursor Chemistry
The preparation of 2-(chloromethoxy)-1,3-difluorobenzene is centered on the introduction of the chloromethoxy group onto a difluorinated aromatic ring. The most logical and common precursor for this transformation is 2,6-difluorophenol (B125437).
Functional Group Transformations on Difluorobenzene Platforms
A primary and direct approach to the synthesis of this compound involves the O-alkylation of 2,6-difluorophenol. This transformation falls under the well-established Williamson ether synthesis. wikipedia.org In this reaction, the acidic proton of the hydroxyl group in 2,6-difluorophenol is first removed by a suitable base to form the corresponding 2,6-difluorophenoxide anion. This nucleophilic phenoxide then attacks an electrophilic chloromethylating agent, such as chloromethyl methyl ether (MOM-Cl), in a nucleophilic substitution reaction to yield the desired product.
The general reaction scheme is as follows:
Step 1: Formation of the Phenoxide 2,6-difluorophenol is treated with a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH)) in an appropriate aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)) to generate the 2,6-difluorophenoxide ion.
Step 2: Nucleophilic Substitution The in situ generated phenoxide is then reacted with a chloromethylating agent. While chloromethyl methyl ether is a common reagent for introducing a methoxymethyl (MOM) protecting group, for the synthesis of a chloromethyl ether, a reagent like bis(chloromethyl) ether could be considered, although its high carcinogenicity necessitates extreme caution. A more plausible laboratory-scale approach would be the reaction with a formaldehyde (B43269) equivalent and hydrogen chloride.
A plausible reaction pathway is the treatment of 2,6-difluorophenol with formaldehyde and hydrogen chloride. This reaction would proceed via the formation of a hemiacetal intermediate, which is subsequently converted to the chloromethyl ether by reaction with HCl.
| Precursor | Reagents | Product | Reaction Type |
| 2,6-Difluorophenol | 1. Base (e.g., NaH) 2. Chloromethylating agent | This compound | Williamson Ether Synthesis |
| 2,6-Difluorophenol | Formaldehyde, HCl | This compound | O-Chloromethylation |
Strategies Involving Chloromethylation Analogues and Subsequent Transformations
An alternative strategy involves the use of analogues to traditional chloromethylation. For instance, methoxymethyl (MOM) ethers of phenols are common intermediates in organic synthesis. masterorganicchemistry.com While typically used as protecting groups, the synthesis of a MOM ether of 2,6-difluorophenol could be a viable first step. The conversion of the resulting methoxymethyl ether to the desired chloromethyl ether would then be the subsequent transformation. This could potentially be achieved by selective cleavage of the methyl ether portion and subsequent chlorination, though this is a less direct route.
The synthesis of the precursor, chloromethyl methyl ether, can be achieved through various methods, including the reaction of methanol, formaldehyde, and hydrogen chloride. orgsyn.org More modern and safer procedures utilize the reaction between acetals and acid halides, catalyzed by Lewis acids like zinc(II) salts, which can provide the reagent in near-quantitative yield. researchgate.netorganic-chemistry.orgorgsyn.org
Multi-Step Synthesis Approaches from Simpler Building Blocks
A multi-step synthesis commencing from a simpler, more readily available building block such as 1,3-difluorobenzene (B1663923) is also a feasible, albeit longer, pathway. google.comgoogle.com This approach would necessitate the introduction of a hydroxyl group at the 2-position of the 1,3-difluorobenzene ring, followed by the chloromethylation of the resulting 2,6-difluorophenol.
The initial step would involve a directed ortho-metalation or an electrophilic aromatic substitution to introduce a functional group that can be converted to a hydroxyl group. For example, bromination of 1,3-difluorobenzene followed by a nucleophilic substitution with a hydroxide source under forcing conditions, or a more sophisticated approach involving a directed metalation group, could yield 2,6-difluorophenol. Once the phenolic precursor is obtained, the final step would be the introduction of the chloromethoxy group as described in section 2.1.1.
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving the yield and selectivity of the synthesis of this compound.
Elucidation of Reaction Mechanisms for Chloromethoxy Group Introduction
The introduction of the chloromethoxy group onto the oxygen atom of 2,6-difluorophenol via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com
The key steps of the mechanism are:
Deprotonation: A base abstracts the acidic phenolic proton of 2,6-difluorophenol, forming a resonance-stabilized 2,6-difluorophenoxide anion. The negative charge is delocalized over the oxygen atom and the aromatic ring.
Nucleophilic Attack: The highly nucleophilic oxygen of the phenoxide anion attacks the electrophilic carbon atom of the chloromethylating agent. In this concerted step, the carbon-oxygen bond begins to form as the carbon-chlorine bond begins to break.
Transition State: A trigonal bipyramidal transition state is formed where the incoming nucleophile (phenoxide) and the outgoing leaving group (chloride) are positioned 180 degrees apart.
Product Formation: The C-O bond is fully formed, and the chloride ion is expelled as the leaving group, resulting in the formation of this compound.
The SN2 nature of this reaction dictates that the electrophilic carbon of the chloromethylating agent should be unhindered to facilitate the backside attack by the nucleophile.
In the case of using formaldehyde and HCl, the mechanism would likely involve the initial protonation of formaldehyde to form a highly electrophilic carbocation, which is then attacked by the phenolic oxygen. The resulting hydroxymethyl ether would then be converted to the chloromethyl ether by reaction with chloride ions in the acidic medium.
Role of Catalysts and Reaction Conditions in Yield and Selectivity
For the Williamson ether synthesis approach, the choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride is often preferred to ensure complete deprotonation of the phenol (B47542) without competing side reactions. Aprotic polar solvents like DMF or THF are ideal as they can solvate the cation of the base while leaving the phenoxide anion highly reactive.
In syntheses involving the in-situ generation of chloromethylating agents, Lewis acid catalysts such as zinc chloride (ZnCl₂) play a pivotal role. wikipedia.org For example, in the preparation of chloromethyl methyl ether from dimethoxymethane (B151124) and an acid chloride, a catalytic amount of a zinc(II) salt can significantly accelerate the reaction, often leading to near-quantitative yields in a short time. researchgate.netorganic-chemistry.orgorgsyn.org The Lewis acid activates the acetal, making it more susceptible to nucleophilic attack by the halide.
Advancements in Sustainable Synthesis of Fluorinated Aromatics
The synthesis of fluorinated aromatic compounds, including this compound, is undergoing a significant transformation driven by the need for more sustainable and efficient manufacturing processes. Innovations in green chemistry and continuous-flow technologies are at the forefront of this evolution, addressing the limitations of traditional synthetic methods which often rely on hazardous reagents, harsh conditions, and generate substantial waste.
Exploration of Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of fluorinated aromatics aims to reduce the environmental impact of chemical processes without compromising efficiency. wpmucdn.com This involves the strategic selection of solvents, catalysts, and reaction conditions to enhance safety, improve atom economy, and minimize waste generation.
One of the primary focuses of green chemistry is the replacement of hazardous solvents with environmentally benign alternatives. ijsr.net Traditional syntheses of fluorinated aromatics often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are toxic and difficult to remove. rsc.org Research is actively exploring greener solvents such as water, ionic liquids, and fluorous solvents as viable replacements. ijsr.netresearchgate.net For instance, a patented large-scale synthesis of the key precursor 2,6-difluorophenol explicitly labels the use of water as the solvent as a "Green chemistry" approach. chemicalbook.com The use of fluorinated alcohols as solvents has also been shown to enhance the efficacy of certain reactions by promoting electrophilic activation. researchgate.net
| Solvent Type | Examples | Green Chemistry Advantages | Potential Applications in Fluorinated Aromatic Synthesis |
|---|---|---|---|
| Traditional Solvents | DMF, DMSO, Acetonitrile | Effective for many reactions but often toxic, non-renewable, and difficult to dispose of. rsc.org | Commonly used in nucleophilic aromatic substitution for fluorination. |
| Aqueous Medium | Water | Non-toxic, non-flammable, inexpensive, and readily available. ijsr.net | Synthesis of precursors like 2,6-difluorophenol via diazotization of 2,6-difluoroaniline. chemicalbook.com |
| Ionic Liquids | Imidazolium-based salts | Low volatility, high thermal stability, and potential for recyclability. ijsr.net Can be used as phase-transfer catalysts. nih.gov | Facilitating nucleophilic fluorination reactions with alkali metal fluorides. nih.gov |
| Fluorous Solvents | Perfluorodecalin | Chemically inert, non-flammable, and allows for easy product separation through fluorous biphasic systems. ijsr.netdovepress.com | Electrophilic fluorination of aryl magnesium reagents. dovepress.com |
| Bio-solvents | Cyrene, γ-valerolactone (GVL) | Derived from renewable resources, biodegradable, and lower toxicity. wpmucdn.com | Exploratory use in nucleophilic fluorination reactions as alternatives to polar aprotic solvents. wpmucdn.com |
Another key principle is the use of catalysis to enhance reaction efficiency. Phase-transfer catalysis (PTC) is particularly appealing as it often avoids the need for transition metals and can be performed under milder conditions. illinois.edu In the context of fluorination, chiral phase-transfer catalysts can mediate reactions between a solid inorganic fluoride (B91410) salt (like CsF or KF) and an organic substrate, improving solubility and reactivity while minimizing waste. nih.govacs.org Quaternary ammonium (B1175870) salts, for instance, are used as phase-transfer catalysts for fluorination with alkali metal fluorides. nih.gov
Furthermore, advancements in solid-state synthesis, such as mechanochemistry, offer a path to eliminate bulk solvent use entirely. A simple mechanochemical protocol for aromatic nucleophilic fluorination has been developed using potassium fluoride (KF) and quaternary ammonium salts, allowing reactions to complete rapidly under ambient conditions without the need for toxic, high-boiling solvents. rsc.org
Continuous-Flow Chemistry Applications for Enhanced Efficiency
Continuous-flow chemistry, where reactants are continuously pumped through a reactor, is emerging as a powerful technology for the synthesis of fluorinated aromatics. aurigeneservices.com This approach offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. aurigeneservices.com
The synthesis of fluorinated compounds often involves highly reactive and hazardous reagents, such as fluorine gas, or thermally unstable intermediates, like diazonium salts used in the synthesis of 2,6-difluorophenol. chemicalbook.comresearchgate.net Flow reactors enhance safety by containing these reactions within a small, controlled volume at any given time, minimizing the risk associated with potential thermal runaways or accidental releases. researchgate.net
Efficiency is markedly improved due to the superior heat and mass transfer characteristics of flow systems. This allows for dramatically reduced reaction times and can lead to higher yields and improved selectivity. For example, some multi-step continuous flow syntheses of pharmaceuticals have been completed in an hour, compared to 48 hours in batch mode. aurigeneservices.com Some producers of 2,6-difluorophenol, a key precursor for this compound, utilize advanced continuous flow technologies to optimize yield and minimize impurities. innospk.com A process for synthesizing difluoromethane (B1196922) in continuous flow has also been shown to be safe and efficient. researchgate.net
| Parameter | Batch Processing | Continuous-Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Enhanced safety with small reactor volumes, better temperature control, and containment of hazardous intermediates. researchgate.net |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and localized concentration differences. | Superior heat and mass transfer, enabling precise reaction control and faster kinetics. aurigeneservices.com |
| Reaction Time | Typically longer, ranging from hours to days for complex syntheses. aurigeneservices.com | Significantly reduced, often from hours to minutes or even seconds. acs.orgaurigeneservices.com |
| Scalability | Scaling up can be complex and may introduce new safety and efficiency challenges. | More straightforward and safer scale-up by operating the system for longer durations or by "numbering-up" reactors. |
| Process Control | Limited real-time control over reaction parameters. | Fully automated systems allow for precise, real-time control and optimization of reaction conditions. aurigeneservices.com |
| Multi-step Synthesis | Requires isolation and purification at each step, generating more waste. | Allows for "telescoping" reactions, where the output of one reactor feeds directly into the next, minimizing handling and waste. aurigeneservices.com |
Reactivity and Derivatization Chemistry of 2 Chloromethoxy 1,3 Difluorobenzene
Nucleophilic Substitution Reactions of the Chloromethoxy Group
The chloromethoxy group in 2-(Chloromethoxy)-1,3-difluorobenzene is the primary site for nucleophilic attack. The carbon atom of the chloromethyl group is electrophilic, rendered so by the adjacent electron-withdrawing oxygen and chlorine atoms. This facilitates the displacement of the chloride ion, a good leaving group, by a variety of nucleophiles. These reactions are analogous to those of other benzylic halides and chloromethyl ethers, which can proceed through either SN1 or SN2 mechanisms depending on the reaction conditions and the nature of the nucleophile.
Substitution with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)
The reaction of this compound with oxygen-based nucleophiles such as alcohols and phenols provides a direct route to the corresponding ether derivatives. In a typical reaction, an alcohol (R-OH) or a phenol (B47542) (Ar-OH) attacks the electrophilic carbon of the chloromethoxy group, leading to the formation of a new carbon-oxygen bond and the expulsion of the chloride ion. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride that is formed.
The general reaction can be represented as:
With Alcohols: 2,6-F₂C₆H₃OCH₂Cl + R-OH → 2,6-F₂C₆H₃OCH₂OR + HCl
With Phenols: 2,6-F₂C₆H₃OCH₂Cl + Ar-OH → 2,6-F₂C₆H₃OCH₂OAr + HCl
The resulting products are mixed acetals, which can be valuable intermediates in organic synthesis. While specific experimental data for this compound is not extensively documented, analogous reactions with similar chloromethyl ethers proceed efficiently.
Table 1: Representative Nucleophilic Substitution Reactions with O-Nucleophiles
| Nucleophile | Product Structure | Product Name |
| Methanol | 2,6-F₂C₆H₃OCH₂OCH₃ | 1,3-Difluoro-2-(methoxymethoxy)benzene |
| Phenol | 2,6-F₂C₆H₃OCH₂OPh | 1,3-Difluoro-2-(phenoxymethoxy)benzene |
Substitution with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)
Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound to yield the corresponding N-substituted derivatives. libretexts.org These reactions typically proceed under mild conditions. The use of a tertiary amine or an excess of the reacting amine may be employed to act as a base, scavenging the HCl produced. The azide (B81097) ion (N₃⁻), another potent nitrogen nucleophile, can also be used to introduce an azidomethoxy group, which is a versatile functional group for further transformations, such as reduction to an amine or participation in click chemistry.
The general reaction can be represented as:
With Amines: 2,6-F₂C₆H₃OCH₂Cl + R₂NH → 2,6-F₂C₆H₃OCH₂NR₂ + HCl
With Azides: 2,6-F₂C₆H₃OCH₂Cl + NaN₃ → 2,6-F₂C₆H₃OCH₂N₃ + NaCl
Over-alkylation can be an issue when using primary amines, potentially leading to the formation of tertiary amines. libretexts.org
Table 2: Representative Nucleophilic Substitution Reactions with N-Nucleophiles
| Nucleophile | Product Structure | Product Name |
| Diethylamine | 2,6-F₂C₆H₃OCH₂N(CH₂CH₃)₂ | N-((2,6-Difluorophenoxy)methyl)-N-ethylethanamine |
| Sodium Azide | 2,6-F₂C₆H₃OCH₂N₃ | 2-(Azidomethoxy)-1,3-difluorobenzene |
Substitution with Sulfur-Based Nucleophiles (e.g., Thiols)
Thiols (R-SH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles and react efficiently with this compound to form thioethers. masterorganicchemistry.com Thiolates are generally more nucleophilic and less basic than their alkoxide counterparts, which often leads to cleaner substitution reactions with fewer elimination side products. masterorganicchemistry.com These reactions are typically fast and can be performed under a variety of conditions, often in the presence of a weak base to deprotonate the thiol.
The general reaction can be represented as:
With Thiols: 2,6-F₂C₆H₃OCH₂Cl + R-SH → 2,6-F₂C₆H₃OCH₂SR + HCl
Table 3: Representative Nucleophilic Substitution Reactions with S-Nucleophiles
| Nucleophile | Product Structure | Product Name |
| Ethanethiol | 2,6-F₂C₆H₃OCH₂SCH₂CH₃ | 2-((Ethylthio)methoxy)-1,3-difluorobenzene |
| Thiophenol | 2,6-F₂C₆H₃OCH₂SPh | 1,3-Difluoro-2-((phenylthio)methoxy)benzene |
Kinetic and Stereochemical Aspects of Nucleophilic Attack
The mechanism of nucleophilic substitution on the chloromethoxy group is highly dependent on the reaction conditions. The structure is analogous to a benzylic halide, where the adjacent oxygen atom and aromatic ring can stabilize a developing positive charge on the methylene (B1212753) carbon. This suggests that the reaction can proceed via an SN1-like mechanism involving a resonance-stabilized oxocarbenium ion intermediate (2,6-F₂C₆H₃O=CH₂⁺). Such a pathway would be favored in polar, protic solvents and with weaker nucleophiles.
Alternatively, a direct displacement via an SN2 mechanism is also possible, particularly with strong, anionic nucleophiles in polar, aprotic solvents. yorku.ca In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of configuration if the carbon were chiral. However, since the methylene carbon is achiral, stereochemical outcomes are not a factor in this specific molecule. Kinetic studies on similar benzylic systems have shown that the transition states can be "loose," with significant positive charge development on the benzylic carbon, indicating a pathway with SN1 character. koreascience.kr
Electrophilic Aromatic Substitution Reactions on the Difluorobenzene Ring
The difluorobenzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), although its reactivity is modulated by the existing substituents. The two fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, making the ring less nucleophilic than benzene (B151609) itself. libretexts.org Conversely, the chloromethoxy group, specifically the ether oxygen, is an activating group due to its ability to donate electron density to the ring via resonance. libretexts.org
Regioselectivity Induced by Fluorine and Chloromethoxy Substituents
Chloromethoxy Group (-OCH₂Cl): The oxygen atom is a strong activating, ortho-, para-directing group. It will direct incoming electrophiles to the 4- and 6-positions.
Fluorine Atoms (-F): Fluorine is a deactivating, ortho-, para-director. The fluorine at C1 directs to the 2- and 6-positions. The fluorine at C3 directs to the 2- and 4-positions.
Considering the combined effects:
Position 4: This position is para to the strongly activating chloromethoxy group and ortho to the fluorine at C3.
Position 6: This position is ortho to the strongly activating chloromethoxy group and ortho to the fluorine at C1.
Position 5: This position is meta to all three substituents and is therefore the most deactivated.
The strong activating and directing effect of the ether oxygen is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the chloromethoxy group. Steric hindrance from the chloromethoxy group might disfavor substitution at the ortho (6-position) compared to the para (4-position). Thus, the major product in many electrophilic aromatic substitution reactions, such as nitration or halogenation, is predicted to be the 4-substituted isomer.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position of Attack | Directing Effects | Predicted Outcome |
| 4 | Para to -OCH₂Cl (activating), Ortho to -F (deactivating) | Major Product |
| 6 | Ortho to -OCH₂Cl (activating), Ortho to -F (deactivating) | Minor Product (due to potential steric hindrance) |
| 5 | Meta to all substituents | Not favored |
Reactivity Modulation by Electronic Effects of Halogens
The reactivity of this compound is intricately governed by the electronic properties of the halogen substituents on the aromatic ring. Halogens exert a dual influence: a deactivating inductive (-I) effect due to their high electronegativity, and a weakly activating resonance (+R) or mesomeric (+M) effect, where lone pairs of electrons are donated to the π-system of the benzene ring. pearson.comquora.com
In the case of this compound, the two fluorine atoms significantly withdraw electron density from the aromatic ring via their strong -I effect. Fluorine is the most electronegative element, and its inductive effect is more pronounced than that of other halogens. pearson.com However, fluorine is also a better resonance donor than chlorine due to the effective overlap between its 2p orbitals and the 2p orbitals of the carbon atoms in the benzene ring. pearson.comquora.com This resonance donation partially counteracts the inductive withdrawal, increasing electron density, particularly at the ortho and para positions relative to the fluorine atoms.
Reduction Reactions
The reduction of this compound offers pathways to selectively modify the chloromethoxy group while preserving the fluorinated aromatic core.
Selective Reduction of the Chloromethoxy Moiety
The selective reduction of the chloromethoxy group in this compound to a methyl ether can be a desirable transformation. This conversion removes the reactive chloro group, yielding the more stable 1,3-difluoro-2-methoxybenzene. Given the benzylic nature of the C-Cl bond, it is susceptible to hydrogenolysis. Catalytic hydrogenation is a common method for the cleavage of benzyl (B1604629) ethers, typically employing palladium or platinum catalysts. ambeed.com The selection of appropriate reaction conditions, such as catalyst, solvent, and hydrogen pressure, is crucial to achieve selective cleavage of the C-Cl bond without affecting the fluorine substituents or the aromatic ring.
Catalytic Hydrogenation Studies
Catalytic hydrogenation represents a powerful tool for the deprotection of benzyl ethers. In the context of this compound, catalytic hydrogenation would primarily target the labile carbon-chlorine bond of the chloromethoxy group. Standard conditions for benzyl ether hydrogenolysis often involve catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. chemrxiv.org The efficiency of this process can be influenced by the solvent, with choices ranging from alcohols to acetic acid, which can protonate the ether oxygen and facilitate cleavage. atlanchimpharma.com For a substrate like this compound, it is important to select conditions that favor the hydrogenolysis of the C-Cl bond over potential hydrodefluorination, which can occur under harsh conditions. The electron-withdrawing nature of the difluorinated ring may influence the rate of hydrogenolysis.
Oxidation Reactions and Pathways
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Fluorinated Aromatic Systems
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of fluorine atoms in aromatic systems can significantly impact the outcome of these reactions.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) are employed to solve the Schrödinger equation, providing detailed information about bond lengths, bond angles, and dihedral angles that define the molecule's geometry.
For 2-(chloromethoxy)-1,3-difluorobenzene, these calculations would reveal the preferred orientation of the chloromethoxy group relative to the difluorinated benzene (B151609) ring. The interplay between steric hindrance and electronic interactions, such as hyperconjugation, would dictate the most stable conformer. As a proxy, high-level calculations on the parent 1,3-difluorobenzene (B1663923) molecule have established its equilibrium structure with high precision. researchgate.net These calculations serve as a baseline for understanding the geometry of the core aromatic ring.
| Parameter | Bond/Angle | Calculated Value (CCSD(T)) |
|---|---|---|
| Bond Length | C1-F | 1.35 Å |
| Bond Length | C1-C2 | 1.38 Å |
| Bond Length | C2-H | 1.08 Å |
| Bond Angle | F-C1-C6 | 118.5° |
| Bond Angle | C1-C2-C3 | 122.1° |
Density Functional Theory (DFT) Studies of Electronic Properties and Reactivity
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the electronic properties of molecules. esqc.org DFT calculates the electron density to determine properties such as molecular orbital energies, electrostatic potential, and charge distribution. These properties are crucial for predicting a molecule's reactivity.
For this compound, DFT studies would map the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important; the HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. acs.org A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further elucidate charge delocalization and hyperconjugative interactions that contribute to molecular stability.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -9.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 10.0 eV |
| Dipole Moment | 1.55 D stenutz.eu |
Mechanistic Predictions and Energetic Profiles of Key Reactions
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates along a reaction pathway. nih.gov By calculating the potential energy surface, researchers can determine activation energies and reaction enthalpies, providing a detailed energetic profile of a chemical transformation.
Key reactions involving this compound would include nucleophilic substitution at the chloromethoxy group and electrophilic aromatic substitution on the benzene ring. For instance, computational models could predict the regioselectivity of an incoming electrophile, determining whether it would preferentially attack the positions ortho, meta, or para to the existing substituents. The calculations would involve locating the transition state structures for each possible pathway and comparing their relative energy barriers. The pathway with the lowest activation energy would be the predicted major reaction product. These computational approaches have been successfully applied to understand mechanisms in a wide range of organic reactions. researchgate.netnih.gov
Structure-Reactivity Relationship (SAR) Investigations through Computational Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and experimentally observed activities for a series of related compounds. researchgate.netresearchgate.net
In the context of this compound and its analogues, a QSAR study could be developed to predict their reactivity in a specific class of reactions. Descriptors such as atomic charges, dipole moment, HOMO/LUMO energies, and steric parameters would be calculated for each molecule. A statistical method, like multiple linear regression or machine learning algorithms, would then be used to build a predictive model. Such models are invaluable in medicinal and materials chemistry for screening virtual libraries of compounds and prioritizing candidates for synthesis. mdpi.comuni-bonn.de
Analysis of Fluorine's Inductive and Resonance Effects on Aromatic Systems
The reactivity and electronic properties of this compound are significantly influenced by the two fluorine atoms attached to the aromatic ring. Fluorine exerts two primary electronic effects that act in opposition: the inductive effect and the resonance effect. nih.gov
Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong sigma-electron withdrawing group. This inductive effect pulls electron density away from the aromatic ring, deactivating it towards electrophilic attack compared to benzene. stackexchange.com
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions. stackexchange.com
Advanced Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(Chloromethoxy)-1,3-difluorobenzene, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the methylene (B1212753) protons of the chloromethoxy group (-OCH₂Cl). The chemical shifts, splitting patterns (multiplicity), and coupling constants of the three aromatic protons would confirm their relative positions on the difluorinated benzene (B151609) ring. The methylene protons would likely appear as a distinct singlet, with its chemical shift indicating the presence of adjacent oxygen and chlorine atoms.
¹³C NMR: The carbon NMR spectrum would reveal all unique carbon environments within the molecule. This includes the four distinct aromatic carbons and the methylene carbon. The carbon atoms directly bonded to fluorine would exhibit characteristic large coupling constants (¹JC-F), while carbons two or three bonds away would show smaller couplings (²JC-F, ³JC-F), providing crucial connectivity information.
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. The spectrum for this compound would show signals for the two fluorine atoms. Their chemical shifts would be indicative of their position on the aromatic ring, and their coupling to each other (if magnetically non-equivalent) and to nearby protons would further confirm the substitution pattern.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. In an electron ionization (EI) mass spectrum of this compound, one would expect to observe the molecular ion peak ([M]⁺•), which would confirm the molecular weight of 178.56 g/mol . The isotopic pattern of this peak, specifically the [M+2] peak with approximately one-third the intensity of the [M] peak, would confirm the presence of a single chlorine atom.
Key fragmentation pathways would likely involve the loss of the chlorine atom to form an [M-Cl]⁺ ion, or the cleavage of the chloromethyl group to generate a 2,6-difluorophenoxy radical and a chloromethyl cation ([CH₂Cl]⁺). Another probable fragmentation would be the loss of the entire chloromethoxy group, leading to a difluorobenzene cation. Analysis of these fragment ions helps to piece together the molecular structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra provide a unique "fingerprint" that can be used for identification. For this compound, key expected vibrational bands would include:
C-F stretching: Strong absorptions in the IR spectrum, typically in the 1100-1350 cm⁻¹ region.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
C-O stretching: Absorptions corresponding to the aryl-O and O-CH₂ bonds, expected around 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹, respectively.
C-H stretching: Signals for aromatic and aliphatic C-H bonds, typically above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ range, respectively.
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported, this technique would be invaluable for analyzing stable, crystalline derivatives. If a derivative were synthesized and crystallized, the resulting 3D structure would confirm bond lengths, bond angles, and intermolecular interactions in the solid state, providing unequivocal proof of the molecular connectivity and conformation.
Applications in Specialized Organic Synthesis and Materials Science Research
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
The 2,6-difluorophenyl motif is a significant structural component in various biologically active molecules, including certain agrochemicals and pharmaceuticals. While synthetic routes often start from precursors like 2,6-difluorobenzoic acid or 2,6-difluorobenzamide, 2-(chloromethoxy)-1,3-difluorobenzene represents a valuable intermediate for introducing the 2,6-difluorophenoxy moiety into complex molecular frameworks. guidechem.comgoogle.comnih.govgoogle.com
Precursors for the Development of Advanced Functional Materials
The incorporation of fluorine atoms into organic materials can dramatically alter their physical and electronic properties. The 2,6-difluorobenzene unit from this compound is leveraged in materials science to create advanced functional materials with enhanced thermal stability, and specific optoelectronic characteristics.
A significant application of the 2,6-difluorophenyl scaffold is in the synthesis of high-performance fluorinated polymers. Specifically, 2,6-difluorophenol (B125437), a close derivative of this compound, can undergo oxidative polymerization to produce high molecular weight poly(2,6-difluoro-1,4-phenylene oxide) (F₂PPO). acs.orgsigmaaldrich.comsigmaaldrich.com This polymer exhibits exceptional thermal stability due to the strength of the C-F bond when compared to its non-fluorinated or methylated counterparts. acs.org
The properties of F₂PPO highlight the advantages conferred by the difluorobenzene unit. The introduction of fluorine substituents onto the phenylene oxide chain leads to both higher thermal stability and lower crystallinity, which can be beneficial for processability. acs.org
| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td, 5% weight loss) | Reference |
|---|---|---|---|---|
| Poly(2,6-dimethyl-1,4-phenylene oxide) | 205-220 °C | 267 °C | ~400 °C | acs.org |
| Poly(2,6-difluoro-1,4-phenylene oxide) (F₂PPO) | Not clearly observed | 325 °C | 510 °C | acs.org |
The strong electron-withdrawing nature of fluorine atoms makes the 2,6-difluorobenzene scaffold a valuable component in the design of materials for optoelectronic applications, such as liquid crystals and organic light-emitting diodes (OLEDs). The strategic placement of fluorine atoms can be used to tune the electronic properties of a molecule, such as its dipole moment and frontier molecular orbital energy levels.
In the field of liquid crystals, difluoroaryl motifs are utilized to create materials with negative dielectric anisotropy, a key property for advanced display technologies like the vertical alignment (VA) mode. beilstein-journals.org While direct synthesis from this compound is not commonly documented, the 2,6-difluorophenoxy unit can be incorporated into liquid crystal structures to influence their mesomorphic and electro-optical properties. whiterose.ac.uk
In OLEDs, host materials play a critical role in the emissive layer by facilitating charge transport and energy transfer to the light-emitting dopant. ossila.comnoctiluca.eursc.orgnih.gov The design of high-performance host materials often involves creating a bipolar structure, with both electron-donating and electron-accepting moieties to ensure balanced charge transport. The electron-deficient nature of the 2,6-difluorophenyl group makes it a candidate for constructing such bipolar host materials. Incorporating a 2,6-difluorophenoxy group could help to lower the energy levels of the frontier molecular orbitals and achieve a high triplet energy, which is crucial for efficient blue phosphorescent and TADF OLEDs. nih.gov
Strategies for Incorporating the Difluorobenzene Scaffold into Novel Molecular Architectures
The primary strategy for integrating the 2,6-difluorobenzene scaffold from precursors like this compound into larger, novel molecular architectures is through nucleophilic substitution reactions. The chloromethoxy group is a reactive electrophile, readily undergoing substitution by a wide range of nucleophiles.
However, a more common and versatile approach involves the use of 2,6-difluorophenol. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This related compound can be deprotonated to form the 2,6-difluorophenoxide anion, a potent nucleophile. This anion can then be used in classic reactions like the Williamson ether synthesis to form diaryl or alkyl-aryl ethers. This method offers a robust and high-yielding pathway to connect the 2,6-difluorophenyl unit to other molecular fragments, enabling the construction of the complex structures required for advanced materials and biologically active molecules.
| Strategy | Precursor | Key Reaction | Resulting Linkage | Application Area |
|---|---|---|---|---|
| Nucleophilic Substitution | This compound | SN2 Reaction | Ether | General Organic Synthesis |
| Williamson Ether Synthesis | 2,6-Difluorophenol | Nucleophilic Substitution | Ether | Complex Molecules, Polymers |
| Oxidative Polymerization | 2,6-Difluorophenol | Oxidative Coupling | Aryl Ether | High-Performance Polymers |
| Nucleophilic Aromatic Substitution | Activated Difluorobenzenes | SNAr Reaction | Various | Functional Materials |
Patent Landscape and Academic Innovation in Fluorinated Aromatic Synthesis
Analysis of Patent Trends Related to Synthesis and Application of Fluorinated Benzene (B151609) Derivatives
The patent landscape for fluorinated benzene derivatives reveals a strong focus on process optimization and the development of intermediates for biologically active substances. google.com Companies are actively patenting improved manufacturing methods that offer better yields, utilize more economical starting materials, and provide environmentally friendlier pathways.
Key trends observed in the patent literature include:
Improved Halogen Exchange (Halex) Reactions: A significant number of patents focus on enhancing the Halex reaction, a cornerstone of industrial aromatic fluorination. Innovations include the use of specific catalysts to facilitate the exchange of two or more halogen substituents in a single reaction step, which allows for the efficient production of multiply ring-fluorinated aromatics. google.com Patented processes often detail optimized reaction conditions, such as specific temperature ranges (e.g., 160 to 220°C) and the use of dipolar aprotic solvents. google.com
Novel Catalysts for Friedel-Crafts Reactions: There is a notable trend in developing new catalysts for Friedel-Crafts reactions to produce fluorinated aromatics, particularly benzophenones, which are precursors for high-performance polymers like Polyaryletherketones (PAEKs). google.com For instance, patents describe the use of antimony pentahalide (SbHal₅) based catalyst systems, which can utilize inexpensive starting materials like chlorobenzene (B131634) derivatives and are suitable for industrial-scale production, sometimes in microreactor systems. google.com
Alternative Synthetic Pathways: To circumvent the issues associated with traditional methods like the Balz-Schiemann reaction, companies are patenting alternative routes. google.com For example, processes have been developed to produce difluorobenzenes from dichlorobenzoylchloride using potassium fluoride (B91410) in a tetramethylenesulfone solvent, thus avoiding the often problematic diazotization technology. google.com
Focus on Key Intermediates: Patents frequently target the synthesis of specific, high-demand intermediates. Difluorobenzenes, for example, are crucial for producing pharmaceuticals like the anti-inflammatory agent Diflunisal and insecticides such as Diflubenzuron. google.com Similarly, 2,3-difluoroaniline is a vital starting material for agricultural germicides and various medicines, leading to patents on multi-step processes starting from materials like 1,2-difluorobenzene to produce it efficiently. google.com
The following table summarizes key areas of innovation highlighted in recent patents:
| Area of Innovation | Description of Trend | Example Patented Method | Primary Application |
|---|---|---|---|
| Process Optimization | Improving yields and efficiency of established reactions. | Single-step, multi-halogen exchange (Halex) reactions using specialized catalysts. google.com | Pharmaceutical and agrochemical intermediates. google.com |
| Catalyst Development | Creating novel, more efficient, and environmentally friendly catalysts. | Antimony pentahalide (SbHal₅) based systems for Friedel-Crafts acylation. google.com | Precursors for Polyaryletherketones (PAEKs). google.com |
| Alternative Routes | Developing new synthetic pathways to avoid hazardous reagents or harsh conditions. | Synthesis of 1,3-difluorobenzene (B1663923) from 2,4-dichlorobenzoylchloride, avoiding Balz-Schiemann conditions. google.com | Pharmaceutical and agricultural intermediates. google.com |
| Specific Intermediates | Focusing on scalable production methods for high-value building blocks. | Multi-step synthesis of 2,3-difluoroaniline from 1,2-difluorobenzene via halogenation, nitration, and reduction. google.com | Agricultural germicides and pharmaceuticals. google.com |
Academic Contributions to Novel Synthetic Routes and Derivatization Strategies
Academic research complements industrial efforts by focusing on fundamentally new approaches to fluorination and the creative derivatization of fluorinated aromatics. The emphasis is often on achieving high selectivity under mild conditions and accessing novel chemical space.
Key areas of academic innovation include:
Decarboxylative Fluorination: A powerful strategy that has gained traction in academia is decarboxylative fluorination. This method uses carboxylic acid derivatives, which are readily available, to generate organic radicals that can then be trapped by a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to form C-F bonds. nih.gov This approach is notable for its application to a broad range of radicals, including primary, secondary, and benzylic ones. nih.gov
Photoredox Catalysis: Researchers have successfully employed organic photoredox catalysis for the direct C-H fluorination of arenes under metal-free conditions. mdpi.com This technique uses an acridinium-based photocatalyst that, upon irradiation with blue light, can oxidize aromatic substrates to radical cations, which then react with a fluoride source. mdpi.com
Development of Novel Fluorinating Reagents and Catalysts: A significant portion of academic work is dedicated to developing new reagents and catalysts for safer and more selective fluorination. researchgate.net Electrophilic fluorinating reagents like Selectfluor are widely studied for their ability to fluorinate electron-rich centers under mild conditions. mdpi.com Furthermore, novel catalyst systems, such as chiral dicarboxylic acids and β,β-diaryl serine catalysts, have been developed to achieve highly enantioselective and diastereoselective fluorination reactions. mdpi.com
Innovative Derivatization Strategies: Academic labs have pioneered new ways to use fluorinated benzenes as building blocks. For example, fluorine-substituted 2-iodophenols can be used in palladium-catalyzed cyclization reactions to create complex fluorinated benzofurans, which have shown potential as anti-inflammatory and anticancer agents. researchgate.net Another strategy involves the ring-opening fluorination of heterocyclic compounds like isoxazoles using Selectfluor to access α-fluorocarbonyl compounds, a valuable class of molecules. mdpi.com
The following table provides an overview of recent academic contributions to the field:
| Area of Contribution | Description of Innovation | Example Method/Reagent | Significance |
|---|---|---|---|
| Novel Synthetic Methods | Utilizing unconventional starting materials for C-F bond formation. | Decarboxylative fluorination of carboxylic acids using NFSI. nih.gov | Expands the range of accessible fluorinated compounds from common precursors. nih.gov |
| Catalysis | Enabling previously challenging transformations under mild conditions. | Metal-free, photoredox-catalyzed direct C-H fluorination of arenes. mdpi.com | Allows for late-stage fluorination of complex molecules. |
| Enantioselective Fluorination | Controlling stereochemistry during fluorination reactions. | Use of chiral dianionic phase-transfer catalysts or β,β-diaryl serine catalysts with Selectfluor. mdpi.com | Provides access to chiral fluorinated molecules, crucial for drug development. |
| Derivatization and Cyclization | Creating complex heterocyclic structures from fluorinated precursors. | Palladium-catalyzed synthesis of fluorinated benzofurans from fluorinated 2-iodophenols. researchgate.net | Opens routes to novel bioactive compounds with enhanced properties. researchgate.net |
Future Research Directions and Unaddressed Challenges
Development of Highly Stereoselective Synthetic Pathways for Chiral Derivatives
A significant frontier in the application of 2-(chloromethoxy)-1,3-difluorobenzene lies in the development of synthetic routes to its chiral derivatives. The creation of stereogenic centers, particularly adjacent to the reactive chloromethoxy group, would exponentially increase its value as a building block for complex, stereochemically defined molecules. Current synthetic methods for analogous chiral ethers often rely on strategies that could be adapted for this specific compound.
Future research should focus on asymmetric synthesis strategies. One promising avenue is the use of chiral catalysts in the introduction of the chloromethoxy group or in subsequent modifications. For instance, the development of chiral phase-transfer catalysts or transition-metal complexes could enable the enantioselective synthesis of derivatives. Another approach could involve the use of chiral auxiliaries attached to the difluorobenzene ring, which would direct the stereochemical outcome of subsequent reactions before being cleaved.
Potential Asymmetric Strategies:
| Strategy | Description | Potential Catalyst/Auxiliary |
| Catalytic Asymmetric Chloromethylation | Direct introduction of the chloromethoxy group onto a prochiral difluorinated precursor using a chiral catalyst. | Chiral Lewis acids, organocatalysts. |
| Kinetic Resolution | Racemic this compound could be resolved through enantioselective reactions catalyzed by enzymes or chiral metal complexes. | Lipases, chiral transition metal catalysts. |
| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the aromatic ring to guide stereoselective transformations. | Evans auxiliaries, Oppolzer's sultam. |
The successful development of these stereoselective pathways would provide access to a new class of chiral building blocks for applications in medicinal chemistry and materials science.
Exploration of Unconventional Reactivity Modes
The reactivity of the chloromethoxy group attached to the electron-deficient 1,3-difluorobenzene (B1663923) ring presents an area ripe for investigation. While standard nucleophilic substitution reactions at the benzylic carbon are expected, the interplay between the electron-withdrawing fluorine atoms and the reactive chloromethyl ether functionality could lead to unconventional reactivity.
Future research should aim to explore reaction pathways beyond simple substitution. For example, the potential for this compound to act as a precursor for difluorinated benzylic organometallic reagents through reductive metallation could open up new carbon-carbon bond-forming strategies. Additionally, the possibility of generating a difluorinated benzylic cation under specific Lewis acidic conditions and studying its subsequent reactions, such as intramolecular cyclizations or rearrangements, could unveil novel synthetic transformations. The influence of the fluorine atoms on the stability and reactivity of such intermediates would be a key area of study.
Integration into Complex Biological Molecule Synthesis (excluding specific biological activity/medical claims)
The 1,3-difluorobenzene motif is a common feature in many biologically relevant molecules due to the ability of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability. The functional handle provided by the chloromethoxy group in this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological relevance.
Future synthetic endeavors should focus on demonstrating the utility of this compound as a key building block in the total synthesis of natural products or their analogues. Its incorporation could be envisioned in the synthesis of complex polycyclic structures where the difluorinated aromatic ring serves as a core component. The chloromethoxy group can be readily converted into other functionalities, such as aldehydes, alcohols, or amines, providing a versatile entry point for further molecular elaboration. The challenge will be to integrate this building block efficiently into multi-step synthetic sequences.
Enhancing Scalability and Cost-Effectiveness of Production for Research Applications
For any chemical compound to be widely adopted in research, its synthesis must be scalable and economically viable. The current accessibility of this compound is limited, which hinders its broader investigation. A significant challenge lies in developing a robust and efficient manufacturing process.
Future research in this area should focus on optimizing the existing synthetic routes or developing novel, more efficient pathways. This could involve exploring alternative starting materials, improving reaction conditions to maximize yield and minimize waste, and developing purification methods suitable for large-scale production. The use of flow chemistry could also be investigated as a means to improve safety, efficiency, and scalability. A detailed cost analysis of different synthetic routes will be essential to identify the most economically feasible approach for producing this compound in the quantities required for extensive research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
